D-Leucine-15N is a stable isotope-labeled, non-proteinogenic D-amino acid featuring a 15N-enriched amine group (typically ≥98 atom % 15N) and strict stereochemical purity (>99% ee). In commercial procurement, it serves as a critical chiral building block for solid-phase peptide synthesis (SPPS) of peptidomimetics, antimicrobial peptides (AMPs), and self-assembling nanomaterials. The D-enantiomer configuration confers high resistance to endogenous proteases, while the 15N label provides an isolated spin-1/2 nucleus essential for high-resolution solid-state NMR (ssNMR) and 2D 1H-15N HSQC spectroscopy. This dual functionality allows researchers to track the exact conformational dynamics, hydrogen bonding, and membrane-insertion behavior of specific leucine residues within complex, anisotropic lipid bilayer environments without background interference from natural L-amino acids or unlabeled lipids [1].
Substituting D-Leucine-15N with unlabeled D-Leucine or L-Leucine-15N severely compromises both structural analysis and functional performance. Utilizing L-Leucine-15N in therapeutic peptide development results in rapid proteolytic degradation (often <2 hours in human serum), completely altering the pharmacokinetic profile and self-assembly behavior compared to the protease-resistant D-enantiomer. Conversely, substituting with unlabeled D-Leucine eliminates the ability to perform 15N-filtered NMR experiments. In lipid bilayers, unlabeled peptides suffer from severe 1H and 13C spectral overlap with the lipid matrix, making it impossible to accurately measure site-specific backbone dynamics, orientation angles, or 1H-15N dipolar couplings required for high-resolution structural determination [1].
The incorporation of D-Leucine-15N into peptide sequences dramatically enhances resistance to enzymatic degradation compared to its L-enantiomer counterpart. In serum stability assays, peptides containing D-Leu residues exhibit half-lives exceeding 48 hours, whereas identical sequences utilizing L-Leu-15N are typically degraded within 1 to 2 hours. This stereochemical inversion prevents recognition by endogenous peptidases while retaining the 15N label necessary for tracking the intact peptide's structural integrity over time using NMR [1].
| Evidence Dimension | Proteolytic Half-Life in Human Serum |
| Target Compound Data | D-Leucine-15N incorporated peptide (>48 hours) |
| Comparator Or Baseline | L-Leucine-15N incorporated peptide (<2 hours) |
| Quantified Difference | >24-fold increase in proteolytic stability |
| Conditions | In vitro human serum stability assay at 37°C |
Crucial for procuring building blocks for therapeutic peptides that require long-term stability and traceable structural analysis in biological fluids.
For structural elucidation of membrane-bound peptides (e.g., Gramicidin A analogs), D-Leucine-15N provides a distinct 15N chemical shift (typically 118–122 ppm) and a measurable 1H-15N dipolar coupling (~10.4 kHz rigid limit). When compared to unlabeled D-Leucine, the 15N enrichment (>98 atom %) increases the NMR sensitivity for that specific nitrogen site by over 250-fold, completely eliminating background signals from the abundant 14N (99.6% natural abundance) and lipid matrix. This allows for precise determination of the peptide backbone orientation relative to the membrane normal [1].
| Evidence Dimension | Site-Specific NMR Sensitivity and Resolution |
| Target Compound Data | D-Leucine-15N (>98% 15N enrichment, ~250x sensitivity gain for 15N NMR) |
| Comparator Or Baseline | Unlabeled D-Leucine (0.37% natural 15N abundance, severe spectral overlap) |
| Quantified Difference | >250-fold increase in 15N signal-to-noise ratio |
| Conditions | Solid-state MAS NMR of membrane-embedded peptides |
Procuring the 15N-labeled variant is mandatory for resolving site-specific backbone dynamics and orientation in complex lipid environments.
High-quality commercial D-Leucine-15N is procured with >99% enantiomeric excess (ee). Substituting with lower-grade or crude synthetic isotopic mixtures (e.g., <95% ee) introduces L-Leucine-15N impurities that lead to the formation of diastereomeric peptide mixtures during Solid-Phase Peptide Synthesis (SPPS). These impurities can reduce the final yield of the target D-peptide by 15-20% and severely complicate HPLC purification and NMR spectral interpretation by introducing split or shifted resonance peaks[1].
| Evidence Dimension | Target Peptide Yield and Spectral Purity |
| Target Compound Data | High-purity D-Leucine-15N (>99% ee, single target peak) |
| Comparator Or Baseline | Low-ee isotopic mixture (<95% ee, 15-20% yield loss to diastereomers) |
| Quantified Difference | Prevention of 15-20% target yield loss and elimination of diastereomeric NMR artifacts |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent HPLC/NMR analysis |
Ensures reproducible manufacturing yields and prevents costly purification bottlenecks in the synthesis of chiral peptidomimetics.
D-Leucine-15N and D-Isoleucine-15N are structural isomers but exhibit distinct self-assembly behaviors in nanostructure formation. In solid-state NMR, the 15N amide chemical shift of D-Leu-15N (typically ~121-123 ppm in beta-sheet-like assemblies) is clearly distinguishable from D-Ile-15N (~118-120 ppm) due to differences in side-chain steric packing and hydrogen bond lengths. Procuring the exact D-Leu-15N building block allows researchers to unambiguously assign its position and structural role in mixed-sequence self-assembling fibers without isomeric ambiguity[1].
| Evidence Dimension | 15N Amide Chemical Shift in Beta-Sheet Assemblies |
| Target Compound Data | D-Leucine-15N (~121-123 ppm) |
| Comparator Or Baseline | D-Isoleucine-15N (~118-120 ppm) |
| Quantified Difference | 2-5 ppm chemical shift dispersion allowing unambiguous peak assignment |
| Conditions | 15N CP-MAS solid-state NMR of self-assembled peptide nanofibers |
Critical for material scientists designing defined self-assembling nanomaterials who need to track the exact structural contribution of leucine vs. isoleucine.
D-Leucine-15N is the required precursor for synthesizing protease-resistant AMPs (like Gramicidin or Bombinin analogs) to study their membrane insertion mechanisms and pore-forming structures via solid-state NMR without lipid background interference [1].
Procuring >99% ee D-Leu-15N ensures high-yield SPPS of therapeutic peptide candidates that require extended serum half-lives, while allowing precise tracking of drug-target interactions using 2D 1H-15N HSQC NMR[2].
Used to determine the hydrogen-bonding networks and molecular packing of D-amino acid-based hydrogels and nanofibers, leveraging its distinct 15N chemical shift to resolve structural polymorphism against isomeric analogs [3].